molecular formula C19H15ClN2O3 B267129 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide

3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B267129
M. Wt: 354.8 g/mol
InChI Key: FFUUGEFPKIVUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide, also known as FC-99, is a chemical compound that has gained significant attention due to its potential as a therapeutic agent. This compound belongs to the class of benzamides and has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide involves the inhibition of protein kinase B (AKT) pathway and the activation of caspase-3, a protein that plays a crucial role in inducing apoptosis. 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide inhibits the phosphorylation of AKT and its downstream targets, which leads to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has shown significant biochemical and physiological effects in various in vitro and in vivo studies. 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide inhibits the growth of cancer cells, induces apoptosis, and inhibits the production of inflammatory cytokines. 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide in lab experiments include its high purity, stability, and reproducibility. 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide is also relatively easy to synthesize, and its synthesis method can be scaled up for large-scale production. However, one of the limitations of using 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide in lab experiments is its low solubility in aqueous solutions. This can limit its use in certain assays and experiments.

Future Directions

There are several future directions for the study of 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide. One of the areas of interest is the development of new derivatives of 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide with improved solubility and bioavailability. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide in animal models and human subjects. The potential use of 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide in combination with other anticancer agents or anti-inflammatory agents is also an area of future research. Additionally, the study of the molecular targets of 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide and its downstream signaling pathways can provide insights into its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide involves the reaction of 3-chlorobenzoic acid with 2-furylmethylamine, followed by the reaction with N-(3-aminophenyl)anthranilic acid. This reaction yields 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide as a white solid with a melting point of 221-222°C. The purity of the compound is confirmed by high-performance liquid chromatography (HPLC).

Scientific Research Applications

3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has shown potential in various scientific research applications. One of the significant applications of 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide is as an anticancer agent. Studies have shown that 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide inhibits the growth of various cancer cells, including prostate cancer, breast cancer, and lung cancer. 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the protein kinase B (AKT) pathway.
3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has also been studied for its potential as an anti-inflammatory agent. Studies have shown that 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide inhibits the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages. 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.

properties

Product Name

3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide

Molecular Formula

C19H15ClN2O3

Molecular Weight

354.8 g/mol

IUPAC Name

3-[(3-chlorobenzoyl)amino]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H15ClN2O3/c20-15-6-1-4-13(10-15)19(24)22-16-7-2-5-14(11-16)18(23)21-12-17-8-3-9-25-17/h1-11H,12H2,(H,21,23)(H,22,24)

InChI Key

FFUUGEFPKIVUNS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)NCC3=CC=CO3

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)NCC3=CC=CO3

Origin of Product

United States

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